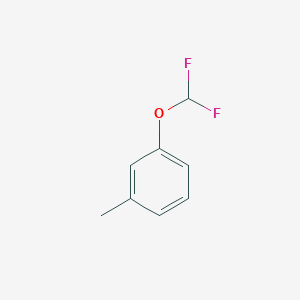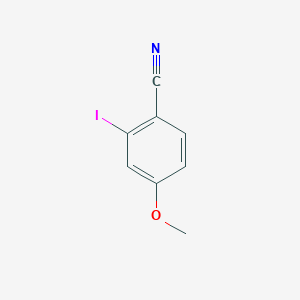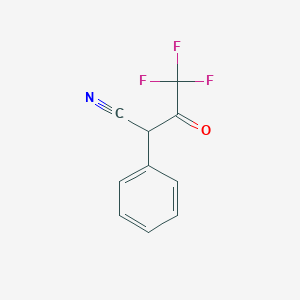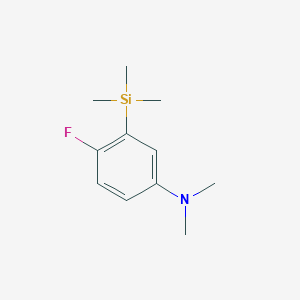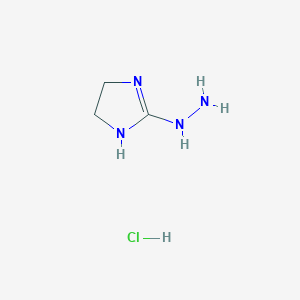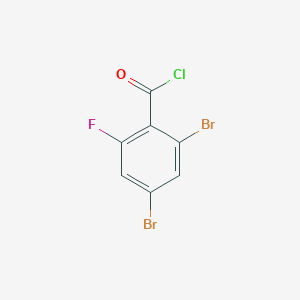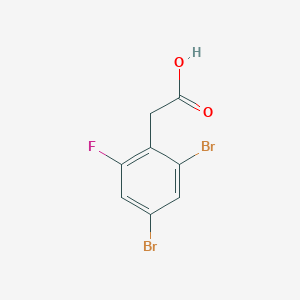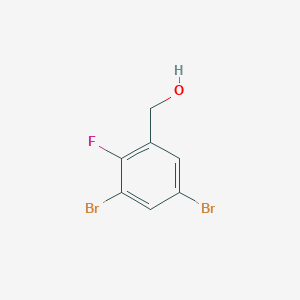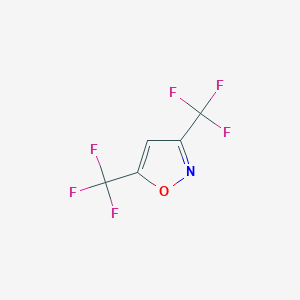
3,5-Bis(trifluoromethyl)isoxazole
Descripción general
Descripción
3,5-Bis(trifluoromethyl)isoxazole is a chemical compound with the molecular formula C5HF6NO. It is a member of the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
The synthesis of 5-(trifluoromethyl)isoxazoles can be achieved by denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 . This protocol has been further extended to the synthesis of perfluoroalkylated isoxazoles . Other synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Chemical Reactions Analysis
The reaction of 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide provides 3,5-bis(het)arylisoxazoles in high yields at room temperature in the presence of IBX as a catalyst . Other reactions involve the use of Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .Aplicaciones Científicas De Investigación
Antitumor Activity
- A study synthesized a series of 2,5-bis(3'-indolyl)furans and 3,5-bis(3'-indolyl)isoxazoles, including derivatives of 3,5-bis(trifluoromethyl)isoxazole, demonstrating significant antitumor activity against human tumor cell lines (Diana, Carbone, Barraja, Kelter, Fiebig, & Cirrincione, 2010).
Antiprotozoal Activities
- Another research synthesized dicationic 3,5-diphenylisoxazoles and evaluated their antiprotozoal activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Some compounds showed higher activity and selectivity compared to furamidine (Patrick et al., 2007).
New Synthesis Methods
- A new method for synthesizing 3,5-bis(het)arylisoxazoles was reported. This method involved reacting 1,3-bis(het)arylmonothio-1,3-diketones with sodium azide, yielding products integral to β-lactamase-resistant antibiotics (Mary Antony, Balaji, Iniyavan, & Ila, 2020).
Trifluoromethylation and Halogenation
- Research on the diastereoselective trifluoromethylation and halogenation of isoxazole triflones to create highly functionalized 5-trifluoromethyl-2-isoxazoline derivatives was conducted. These derivatives are anticipated to be a new class of antiparasiticides (Kawai, Sugita, Tokunaga, Sato, Shiro, & Shibata, 2014).
Molecular Structure Analysis
- A study on the molecular structure of 3,5-bis(trifluoromethyl)pyrazole in gas and solid states provided insights into its bonding and geometric features, vital for understanding its chemical behavior (Alkorta, Elguero, Donnadieu, Etienne, Jaffart, Schagen, & Limbach, 1999).
Liquid Crystal Research
- The compound was also used in the study of liquid crystals, particularly in understanding the translational and orientational order parameters of 3,5-bis-(p-5-hexenyl-1-oxyphenyl)-isoxazole, which has implications in material science and display technology (Fan, Seguel, Aguilera, & Haase, 1992).
Improved Syntheses
- Improved synthesis techniques for sodium, potassium, and thallium hydrotris[3,5-bis(trifluoromethyl)pyrazolyl]borates were developed, illustrating the versatility and applicability of this compound derivatives in synthesizing complex organometallic compounds (Renn, Venanzi, Marteletti, & Gramlich, 1995).
Safety and Hazards
Direcciones Futuras
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Therefore, it is always imperative to develop new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Mecanismo De Acción
Target of Action
The substitution of various groups on the isoxazole ring imparts different activity .
Mode of Action
It is known that isoxazole derivatives can interact with biological targets based on their chemical diversity .
Biochemical Pathways
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The swissadme database was used to assess the physicochemical properties and drug-likeness properties of synthesized isoxazole derivatives .
Result of Action
It has been suggested that certain isoxazole derivatives can cause apoptosis in cancer cells .
Action Environment
It is known that 3,5-bis(trifluoromethyl)isoxazole is a colorless to pale yellow liquid that is soluble in many organic solvents such as chloroform, toluene, and dichloromethane .
Análisis Bioquímico
Biochemical Properties
3,5-Bis(trifluoromethyl)isoxazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, its interaction with cytochrome P450 enzymes can result in the modulation of metabolic pathways, affecting the metabolism of other compounds within the cell .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. For example, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their activity, thereby affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup. In in vitro studies, this compound has been shown to maintain its activity over extended periods, although some degradation may occur over time. In in vivo studies, the long-term effects of this compound on cellular function are influenced by factors such as dosage and administration route .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosages. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including adverse impacts on organ function and overall health. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Toxicity studies in animal models have highlighted the importance of careful dosage optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolic intermediates by modulating the activity of key enzymes involved in metabolic processes. For instance, its interaction with cytochrome P450 enzymes can affect the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes through active transport mechanisms, involving transporters such as ATP-binding cassette transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors and other nuclear proteins .
Propiedades
IUPAC Name |
3,5-bis(trifluoromethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF6NO/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBXWRQAJNQQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HF6NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


